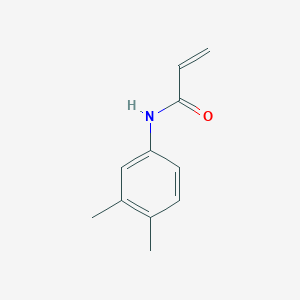

N-(3,4-dimethylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-4-11(13)12-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQAMJJXLOHMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)prop-2-enamide typically involves the reaction of 3,4-dimethylphenylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Nucleophilic Additions

Enamides like N-(3,4-dimethylphenyl)prop-2-enamide act as nucleophiles in Lewis acid-catalyzed reactions. A key example involves their use in additions to N-acylimino phosphonates, where they demonstrate higher turnover frequencies compared to silicon enolates. This reactivity stems from fast intramolecular hydrogen transfer, which prevents catalyst trapping and enhances enantioselectivity .

Oxidation and Reduction Reactions

While direct data for this compound is limited, related enamides undergo oxidation and reduction:

-

Oxidation : Potentially converts the double bond or aromatic ring using agents like KMnO₄ or CrO₃, yielding carboxylic acids or quinones.

-

Reduction : Amide reduction to amines is feasible with LiAlH₄ or NaBH₄.

Electrophilic Substitution

The 3,4-dimethylphenyl group facilitates electrophilic aromatic substitution due to activating methyl groups. Reactions include:

-

Nitration : HNO₃ introduces nitro groups.

-

Halogenation : Br₂ or Cl₂ adds halogens.

Horner–Wadsworth–Emmons Reactions

Enamides can participate in (E)-selective olefin-forming reactions. For example, Weinreb amide-type reagents under optimized conditions (e.g., THF solvent, PrMgCl) yield (E)-alkenes with high selectivity. Solvent choice critically affects reaction rates and selectivity, with THF outperforming acetonitrile or toluene .

| Reaction Type

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with N-(3,4-dimethylphenyl)prop-2-enamide:

- Antimicrobial Properties : Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, it has been suggested that it could inhibit acetylcholinesterase, a key enzyme in neurodegeneration .

Applications in Drug Development

This compound is being explored as a lead compound in drug development for various therapeutic targets:

- Pharmaceutical Development : It serves as a potential candidate for developing new drugs targeting specific enzymes or receptors due to its unique structural features that enhance its interaction with biological targets.

- Medicinal Chemistry : The compound's ability to interact with cellular mechanisms makes it a subject of interest in designing new therapeutic agents aimed at treating infections or cancer .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antitubercular Activity : A study evaluated the antitubercular activity of similar compounds and found that modifications in substituents significantly influenced their effectiveness against Mycobacterium tuberculosis. This suggests that this compound could be further explored for similar applications .

- Fungal Pathogenicity : The compound has also been tested against plant pathogenic fungi, showing moderate activity against species like Fusarium avenaceum and Bipolaris sorokiniana, indicating its potential use in agricultural applications .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1 Substituent Effects on Bioactivity

Hydroxyl and Methoxy Substituents

Compounds like (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide () and 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () exhibit strong anti-inflammatory activity, with IC50 values as low as 17.00 ± 1.11 µM . The hydroxyl and methoxy groups enhance hydrogen bonding and electron donation, improving interactions with inflammatory targets like nitric oxide synthase. In contrast, the methyl groups in N-(3,4-dimethylphenyl)prop-2-enamide lack such polar interactions, likely reducing anti-inflammatory potency but increasing metabolic stability.

Chlorinated Derivatives

Chlorinated analogs, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide , demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with submicromolar efficacy . The electron-withdrawing chlorine atoms enhance membrane penetration and target binding. The methyl groups in the target compound, being electron-donating, may reduce antibacterial potency compared to chlorinated derivatives but could mitigate cytotoxicity risks observed in halogenated compounds .

2.2 Lipophilicity and Pharmacokinetics

- Lipophilicity : The logP of this compound is expected to be higher than hydroxyl/methoxy analogs (e.g., compounds in and ) but lower than chlorinated derivatives. This balance may favor oral bioavailability and blood-brain barrier penetration.

- Toxicity : Chlorinated cinnamanilides in show low cytotoxicity to mammalian cells, while methyl groups in the target compound may further reduce reactive metabolite formation, enhancing safety .

3.1 Anti-Inflammatory Activity

- Hydroxyl-Rich Analogs: Compounds like N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide () and N-trans-coumaroyl octopamine () exhibit IC50 values comparable to the reference drug quercetin (17.21 ± 0.50 µM), attributed to their polyphenolic structures .

- Target Compound : The absence of hydroxyl groups in this compound likely diminishes direct anti-inflammatory effects but may extend half-life due to reduced phase II metabolism.

3.2 Antimicrobial Activity

- Chlorinated Derivatives : 3,4-Dichlorocinnamanilides () show superior activity against gram-positive bacteria and mycobacteria (MIC < 1 µM) compared to 4-chloro analogs, highlighting the importance of substitution patterns .

Data Tables: Comparative Analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3,4-dimethylphenyl)prop-2-enamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution between 3,4-dimethylaniline and acryloyl chloride. Key steps include:

- Using anhydrous conditions with a non-polar solvent (e.g., dichloromethane).

- Maintaining a temperature range of 0–5°C during the addition of acryloyl chloride to prevent side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of acryloyl chloride to aniline) and employ catalysts like triethylamine to neutralize HCl byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- NMR : ¹H NMR should show resonances for the aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and the acrylamide α,β-unsaturated protons (δ 6.1–6.5 ppm for =CH₂). ¹³C NMR verifies the carbonyl carbon (δ ~165 ppm).

- X-ray Diffraction : For absolute conformation analysis, single-crystal X-ray diffraction (using SHELX or WinGX software ) resolves bond angles and torsional strain .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antioxidant Screening : Use DPPH radical scavenging assays (IC₅₀ values) and ferric reducing antioxidant power (FRAP) tests.

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC₅₀ calculations. Compare to reference drugs like Doxorubicin .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

- Approach : Introduce substituents to the phenyl ring (e.g., hydroxyl, nitro) or modify the acrylamide backbone (e.g., cyano groups). For example:

- Adding electron-withdrawing groups increases electrophilicity, potentially improving enzyme inhibition.

- Substituent position impacts steric hindrance and binding affinity (e.g., para-substituted analogs show higher activity than ortho ).

- Validation : Computational docking (AutoDock Vina) paired with in vitro validation can prioritize analogs for synthesis .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Case Example : If one study reports potent anticancer activity (IC₅₀ < 1 µM ), while another shows weak effects:

Verify assay conditions (cell line authenticity, incubation time, and serum concentration).

Re-evaluate compound purity (HPLC ≥95%) and stereochemistry (circular dichroism for chiral centers).

Perform dose-response curves with positive controls to calibrate inter-lab variability .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., EGFR) using AMBER or GROMACS.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with catalytic lysine residues).

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How does the crystal structure inform conformational stability and reactivity?

- Key Findings : X-ray data reveal gauche conformations in the C–SO₂–NH–C segment (torsion angles ~57°), influencing hydrogen-bonding networks.

- Implications : Conformational rigidity may enhance binding specificity to hydrophobic enzyme pockets. Compare with analogs like N-(2,5-dimethylphenyl) derivatives to assess torsional flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.